molecular formula C5H7Cl2N3 B3083211 1-(2-chloropyridin-3-yl)hydrazine hydrochloride CAS No. 1138039-65-2

1-(2-chloropyridin-3-yl)hydrazine hydrochloride

Cat. No.: B3083211
CAS No.: 1138039-65-2
M. Wt: 180.03
InChI Key: CIIQTOZYIQWLMX-UHFFFAOYSA-N
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Description

1-(2-chloropyridin-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(2-chloropyridin-3-yl)hydrazine hydrochloride typically involves the reaction of 2-chloropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-chloropyridine with hydrazine hydrate: This step involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the hydrazine group.

    Formation of the hydrochloride salt: The resulting hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-chloropyridin-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloropyridin-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and other biochemical processes. It can act as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of certain diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chloropyridin-3-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

    2-chloropyridine: This compound is a precursor in the synthesis of this compound. It has similar chemical properties but lacks the hydrazine group.

    3-chloropyridine: This isomer has the chlorine atom in a different position on the pyridine ring. It exhibits different reactivity and properties.

    Hydrazine hydrate: This compound is used in the synthesis of this compound. It is a simple hydrazine derivative with different applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

(2-chloropyridin-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(9-7)2-1-3-8-5;/h1-3,9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQTOZYIQWLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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